2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide
Overview
Description
2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an acetamido group, and a cycloocta[B]thiophene ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the chlorophenyl acetamido intermediate. This intermediate is then reacted with methanethioyl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in the inhibition of key enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the cycloocta[B]thiophene ring.
Methanethioyl derivatives: Compounds with similar methanethioyl groups but different core structures.
Cycloocta[B]thiophene derivatives: Compounds with the same core ring structure but different substituents.
Uniqueness
2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide is unique due to its combination of a chlorophenyl group, an acetamido group, and a cycloocta[B]thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S2/c21-13-9-7-12(8-10-13)11-16(25)23-20(27)24-19-17(18(22)26)14-5-3-1-2-4-6-15(14)28-19/h7-10H,1-6,11H2,(H2,22,26)(H2,23,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDBAQSSQSTMSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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